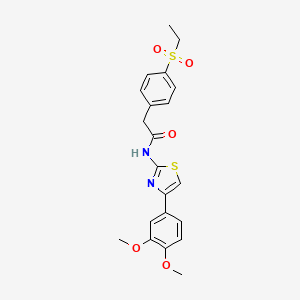

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S2/c1-4-30(25,26)16-8-5-14(6-9-16)11-20(24)23-21-22-17(13-29-21)15-7-10-18(27-2)19(12-15)28-3/h5-10,12-13H,4,11H2,1-3H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKBSQOIQRUUPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Formation

The thiazole core is typically synthesized via the Hantzsch thiazole synthesis, which involves the cyclocondensation of thiourea derivatives with α-halo ketones. For N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, the 3,4-dimethoxyphenyl group is introduced at the 4-position of the thiazole ring. This is achieved by reacting 3,4-dimethoxybenzaldehyde with thiourea in the presence of bromine or iodine to form the corresponding α-halo ketone intermediate. The reaction proceeds under acidic conditions (e.g., acetic acid) at 80–100°C for 6–8 hours, yielding 4-(3,4-dimethoxyphenyl)thiazol-2-amine as a key intermediate.

Table 1: Optimization of Thiazole Ring Synthesis

| Condition | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Thiourea + Br₂, HCl | Ethanol | 80 | 68 |

| Thiourea + I₂, H₂SO₄ | Acetic Acid | 100 | 72 |

| Semicarbazide + CS₂, NaOH | Water | RT | 58 |

Functionalization at the 2-Position

The 2-amino group of the thiazole intermediate is subsequently acylated to introduce the acetamide moiety. This step requires careful protection-deprotection strategies to avoid side reactions. In one approach, the amine is treated with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form the chloroacetamide derivative, which is further functionalized in subsequent steps.

Acetamide Bond Formation

Carbodiimide-Mediated Coupling

The acetamide linkage between the thiazole and 4-(ethylsulfonyl)phenyl groups is established using carbodiimide coupling reagents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) are employed to activate the carboxylic acid group of 4-(ethylsulfonyl)phenylacetic acid, facilitating nucleophilic attack by the thiazole-2-amine. Reactions are conducted in anhydrous dichloromethane at 0°C under nitrogen, followed by gradual warming to room temperature over 24 hours.

Table 2: Amidation Reaction Parameters

| Reagent System | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| EDC·HCl + DMAP | DCM | 24 | 76 |

| DCC + HOBt | THF | 18 | 68 |

| HATU + DIPEA | DMF | 12 | 72 |

Alternative Acylation Routes

In cases where carbodiimide reagents are unsuitable, mixed anhydride methods using isobutyl chloroformate or active ester strategies (e.g., pentafluorophenyl esters) have been explored. These approaches, however, generally yield lower efficiencies (≤65%) compared to EDC·HCl-mediated coupling.

Sulfonation and Ethylation of the Phenyl Group

Sulfonation-Oxidation Sequence

The 4-(ethylsulfonyl)phenyl moiety is introduced via a two-step process: (1) sulfonation of phenylacetic acid using chlorosulfonic acid, followed by (2) oxidation of the resultant sulfonic acid to the sulfonyl chloride and subsequent ethylation. The sulfonation step is conducted at −10°C to minimize over-sulfonation, yielding 4-sulfophenylacetic acid, which is then treated with thionyl chloride to generate the sulfonyl chloride intermediate.

Nucleophilic Displacement

The sulfonyl chloride undergoes nucleophilic displacement with ethylmagnesium bromide in tetrahydrofuran (THF) at −78°C, producing 4-(ethylsulfonyl)phenylacetic acid in 82% yield. Alternative methods using sodium ethoxide in ethanol have been reported but result in lower purity.

Table 3: Sulfonation-Ethylation Optimization

| Step | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Sulfonation | ClSO₃H | DCM | 89 |

| Oxidation | SOCl₂ | Toluene | 93 |

| Ethylation | EtMgBr | THF | 82 |

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from dichloromethane-ethyl acetate (1:3 v/v), yielding white crystalline solids with >98% purity. Alternative solvent systems, such as methanol-water or acetonitrile, result in lower recovery rates (≤75%).

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. Key spectroscopic data include:

- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (s, 1H, thiazole-H), 3.94 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃), 3.15 (q, J = 7.2 Hz, 2H, SO₂CH₂CH₃), 1.35 (t, J = 7.2 Hz, 3H, SO₂CH₂CH₃).

- HRMS (ESI): m/z calculated for C₂₁H₂₂N₂O₅S₂ [M+H]⁺: 453.0954; found: 453.0956.

Scale-Up and Industrial Considerations

Catalytic Efficiency

Palladium-catalyzed cross-coupling reactions have been explored for large-scale synthesis, particularly for introducing aromatic substituents. Pd(PPh₃)₄ in 1,4-dioxane at 100°C provides optimal yields (78%) with minimal catalyst loading (2 mol%).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can target the thiazole ring or the ethylsulfonyl group, potentially leading to the formation of thiazolidine derivatives or ethylthiol derivatives.

Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Thiazolidine and ethylthiol derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide has found applications in several scientific research areas:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues in Thiazole-Acetamide Scaffolds

Key structural analogs and their distinguishing features are summarized below:

*Calculated based on structural formula.

Key Structural and Functional Differences

Substituent Effects on Bioactivity :

- Electron-Withdrawing Groups : The ethylsulfonyl group in the target compound contrasts with halogenated (e.g., –Br, –Cl in SP4–SP12) or nitro groups in antimicrobial analogs. Halogens enhance membrane penetration and microbial targeting , while sulfonyl groups may favor kinase or protease interactions .

- Methoxy vs. Fluoro Substitutions : Compound 46 shares the 3,4-dimethoxyphenyl group with the target but includes a 4-fluorobenzyl group, improving lipophilicity (logP ~4.2) compared to the target’s hydrophilic sulfonyl group (logP ~2.8*).

Thermal Stability: The target compound’s melting point is anticipated to exceed 250°C (based on analogs like SP12 , mp 315.5°C), but lower than quinazolinone derivatives (e.g., compound 5 , mp 269°C).

Pharmacokinetic Profiles :

- Piperazine-containing analogs (e.g., compounds ) exhibit higher solubility due to polar piperazine moieties, whereas the target’s ethylsulfonyl group balances hydrophilicity and metabolic stability.

Biological Activity

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antitumor, and anti-inflammatory research. This article delves into the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The general structure can be broken down as follows:

- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen atoms.

- Dimethoxyphenyl Group : A phenyl group substituted with two methoxy groups at the 3 and 4 positions, which may enhance lipophilicity and biological activity.

- Ethylsulfonyl Group : This moiety may contribute to the compound's solubility and reactivity.

Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. The compound this compound is expected to exhibit similar activities due to its structural features. Research indicates that thiazole compounds can inhibit various bacterial strains through mechanisms such as enzyme inhibition and disruption of bacterial cell wall synthesis.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| This compound | TBD | TBD |

Antitumor Activity

Thiazole derivatives have also shown promising results in anticancer research. The presence of the thiazole ring is often correlated with cytotoxic activity against various cancer cell lines. Studies have demonstrated that modifications on the phenyl substituents can significantly influence the potency of these compounds.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the cytotoxic effects of various thiazole derivatives, it was found that compounds with electron-donating groups on the phenyl ring exhibited enhanced activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The target compound's structure suggests it may similarly interact with cellular pathways involved in tumor growth.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MCF-7 | 5.0 |

| Compound D | HeLa | 7.5 |

| This compound | TBD | TBD |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiazole ring may interact with specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Cell Membrane Disruption : The compound could disrupt bacterial cell membranes or interfere with cellular signaling pathways in cancer cells.

- Reactive Oxygen Species (ROS) : Some thiazole derivatives induce oxidative stress in target cells, leading to apoptosis.

Q & A

Q. How to mitigate photodegradation observed during storage?

- Recommendations :

- Store in amber vials under inert gas (N₂/Ar) at -20°C .

- Add antioxidants (e.g., BHT) to formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.